molecular formula C29H30N4O4 B2600113 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-11-0

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2600113
CAS No.: 923194-11-0
M. Wt: 498.583
InChI Key: KZGKSTOOIQBYQT-UHFFFAOYSA-N
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Description

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various pyrido[3,2-d]pyrimidine derivatives, including compounds related to the chemical structure . These compounds are synthesized through reactions involving aminopyridines, diethylmalonate, and other amino components, yielding compounds with potential urease inhibition activity (Rauf et al., 2010). The synthesis techniques are crucial for producing derivatives with desired biological activities and for structural exploration through IR, 1H-NMR, 13C-NMR, and elemental analysis.

Biological Activities

The research on pyrido[3,2-d]pyrimidine derivatives often focuses on their biological activities, such as urease inhibition, which is a potential target for treating diseases caused by urease-producing bacteria. For instance, certain synthesized compounds have shown moderate to significant urease inhibition activity, offering insights into their therapeutic potential (Rauf et al., 2010).

Structural and Spectral Exploration

Studies have also been conducted on the structural and spectral properties of pyrido[3,2-d]pyrimidine derivatives. These investigations include X-ray diffraction analysis, density functional theory (DFT), and time-dependent (TD-DFT) computations to analyze electronic structures, UV-visible and FT-IR spectroscopy for spectral characterization, and molecular electrostatic potential (MEP) analysis to predict reactivity and interaction sites (Ashraf et al., 2019).

Properties

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-37-24-11-9-23(10-12-24)19-33-28(35)27-25(8-5-15-30-27)32(29(33)36)20-26(34)31-16-13-22(14-17-31)18-21-6-3-2-4-7-21/h2-12,15,22H,13-14,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGKSTOOIQBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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